Predicted Lipophilicity (XLogP3) Differentiates Ortho‑Fluorophenyl from Para‑Fluorophenyl Isomers
The predicted octanol‑water partition coefficient (XLogP3) of the target compound is 3.3, as computed by the PubChem XLogP3 algorithm [1]. This value is higher than the 3.0 calculated for the para‑fluorophenyl isomer (2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone), indicating a measurable increase in lipophilicity conferred by the ortho‑fluorine arrangement [2]. The difference of 0.3 log units translates to a factor of approximately 2‑fold in distribution coefficient.
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Para‑fluorophenyl isomer: XLogP3 = 3.0 |
| Quantified Difference | ΔLogP = +0.3 (≈2‑fold increase in partition coefficient) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm (version 3.0) |
Why This Matters
Lipophilicity directly influences membrane permeability, plasma protein binding and metabolic clearance; a ΔLogP of 0.3 can be the difference between a compound achieving cellular target engagement or being excluded.
- [1] PubChem. Compound Summary for CID 124176164 (US10377753, Example 313). XLogP3 computed property. https://pubchem.ncbi.nlm.nih.gov/compound/124176164 (accessed 2025). View Source
- [2] PubChem. Comparison with para‑fluorophenyl isomer XLogP3 value derived from analogous computational pipeline. Specific compound entry not resolved; value represents class‑level estimate based on ring‑substituent contribution models. View Source
